1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine
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Overview
Description
1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine is an organic compound that features a piperidine ring substituted with a 4-bromophenoxyethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine typically involves the following steps:
Preparation of 2-(4-Bromophenoxy)ethanol: This intermediate can be synthesized by reacting 4-bromophenol with ethylene oxide under basic conditions.
Formation of 2-(4-Bromophenoxy)ethylamine: The 2-(4-bromophenoxy)ethanol is then converted to the corresponding amine by reaction with ammonia or an amine source.
Cyclization to Piperidine: The 2-(4-bromophenoxy)ethylamine is then reacted with 1,1-difluoro-2,2-dichloroethylene in the presence of a base to form the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound is similar in structure but lacks the difluoropiperidine ring.
2-(4-Bromophenoxy)ethanol: An intermediate in the synthesis of the target compound.
Uniqueness
1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine is unique due to the presence of both the bromophenoxyethyl group and the difluoropiperidine ring. This combination imparts specific chemical and physical properties that can be advantageous in various applications .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2NO/c14-11-1-3-12(4-2-11)18-10-9-17-7-5-13(15,16)6-8-17/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFLRRYEOYSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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